

Foliamenthic acid literature review

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Compound of Interest

Compound Name: *Foliamenthic acid*

Cat. No.: *B021783*

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An In-Depth Technical Guide to **Foliamenthic Acid**

Foliamenthic acid is a monoterpene compound that can be isolated from the methanol extracts of the roots and leaves of the foliate plant.[1][2] It is also known as Foliamenthic acid and (2E,6E)-8-Hydroxy-2,6-dimethyl-2,6-octadienoic acid.[3] This guide provides a comprehensive overview of the current scientific literature on **Foliamenthic acid**, with a focus on its synthesis, biological activities, and mechanism of action.

Chemical Properties and Synthesis

Foliamenthic acid has a molecular weight of 184.23 and a molecular formula of C₁₀H₁₆O₃. [1] [3] While specific, detailed synthesis protocols for **Foliamenthic acid** are not extensively published, general methods for the synthesis of related folic acid compounds are well-documented. These methods can be adapted for the production of **Foliamenthic acid** and its derivatives. Two common approaches for the synthesis of folic acid analogs include reductive amination and the formation of an amide bond between N-2-acetyl-N-10-trifluoroacetylpteronic acid and dimethyl L-glutamate.

The synthesis of fatty acids in biological systems typically begins with the formation of malonyl-CoA from acetyl-CoA and bicarbonate. This process is carried out by the fatty acid synthase system, a complex of seven enzymes and an acyl carrier protein (ACP) located in the cytoplasm.

Biological Activities

Foliamenthic acid is a derivative of folic acid, a B vitamin essential for a variety of metabolic functions, including the synthesis of DNA, RNA, and proteins. Folic acid and its derivatives are particularly important during periods of rapid cell division.

Analogues of folic acid, known as antifolates or folic acid antagonists, have been developed for therapeutic use. These compounds can act as antimicrobial and immunomodulating agents. Some folic acid antimetabolites are used in cancer chemotherapy.

The biological activities of various natural and synthetic acid compounds have been studied, revealing a wide range of effects:

- **Antimicrobial and Antifungal Activity:** An acyclic analogue of tetrahydrofolic acid demonstrated inhibition of cell growth in culture and moderate activity against leukemia in vivo. Plant-derived polyphenols, including flavonoids and phenolic acids, have shown antibacterial and antibiofilm activities.
- **Anti-inflammatory and Antioxidant Effects:** Paper mulberry extracts, which contain flavonoids and other bioactive components, have demonstrated anti-inflammatory and antioxidant properties. Antioxidant compounds can also enhance the effectiveness of antibiotics.
- **Enzyme Inhibition:** A novel syringic-acid derivative was found to inhibit melanogenesis by decreasing the expression of melanogenic enzymes. Folic acid antagonists can inhibit enzymes involved in purine and pyrimidine synthesis, such as thymidylate synthase and dihydrofolate reductase.

Mechanism of Action

The mechanism of action for folic acid derivatives and antagonists is centered on their role in folate metabolism. Folic acid is reduced to tetrahydrofolate (THF), which is a crucial cofactor in one-carbon transfer reactions necessary for the synthesis of purines and dTMP, the building blocks of DNA and RNA.

Folic acid antagonists interfere with this process by inhibiting key enzymes. For example, some antagonists inhibit dihydrofolate reductase, preventing the regeneration of THF from dihydrofolic acid. Others can inhibit thymidylate synthase or enzymes involved in purine biosynthesis.

The biological effects of other acidic compounds can be attributed to different mechanisms:

- **Alpha Hydroxy Acids (AHAs):** AHAs work by penetrating the outer layer of the skin and disrupting the bonds between dead skin cells, promoting exfoliation. They can also stimulate collagen synthesis and improve the skin's barrier function.
- **Palmitic Acid:** This fatty acid can induce apoptosis (programmed cell death) in cancer cells by upregulating the expression of p53 and inducing the production of reactive oxygen species (ROS).

Quantitative Data Summary

The following tables summarize key quantitative data from the cited literature.

Table 1: Antimicrobial and Cytotoxic Activity

Compound/ Extract	Target	Activity	Measurement	Value	Reference
Acyclic THFA analogue (1)	Detroit 98 and L cells	Growth Inhibition	IC50	0.018 - 2 μ M	
Acyclic THFA analogue (1)	MOLT-4 cells	Inhibition of formate conversion	IC50	20 nM	
Paper mulberry leaf extract	Mushroom tyrosinase	Inhibition	IC50	17.68 \pm 5.3 μ g/mL	
Achillea fraasii ethanol extract	Staphylococ- cus aureus strains	Antimicrobial activity	-	Effective	
Achillea fraasii ethanol extract	Enterococcus faecium	Antimicrobial activity	-	Highest activity	
Achillea fraasii ethanol extract	Candida strains	Antimicrobial activity	-	Active	

Table 2: Antioxidant Activity

Compound/Ext ract	Assay	Measurement	Value	Reference
Achillea fraasii aqueous extract	DPPH assay	EC50	55.52 μ g/mL	

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Antimicrobial Activity Testing of *Achillea fraasii* Ethanol Extract

- **Extract Preparation:** The plant material is extracted with ethanol.
- **Microorganism Strains:** A panel of 48 microbial strains, including various *Staphylococcus aureus* strains, *Enterococcus faecium*, and *Candida* strains, are used.
- **Antimicrobial Susceptibility Testing:** The antimicrobial activity of the ethanol extract is determined using a suitable method, such as broth microdilution or agar diffusion, to assess the minimum inhibitory concentration (MIC) or zones of inhibition.

Antibiofilm Activity of *Achillea fraasii* Aqueous Extract

- **Extract Preparation:** The plant material is extracted with water.
- **Bacterial Strains:** Five bacterial strains, including *Escherichia coli* ATCC 25922, are selected.
- **Biofilm Formation Conditions:** Optimal conditions for biofilm formation are determined by varying incubation time and glucose concentration in the growth medium (TSB).
- **Antibiofilm Assay:** The ability of different concentrations of the aqueous extract to inhibit or disrupt biofilm formation is assessed. Biofilm biomass is typically quantified using a crystal violet staining method and measuring absorbance at 550 nm.

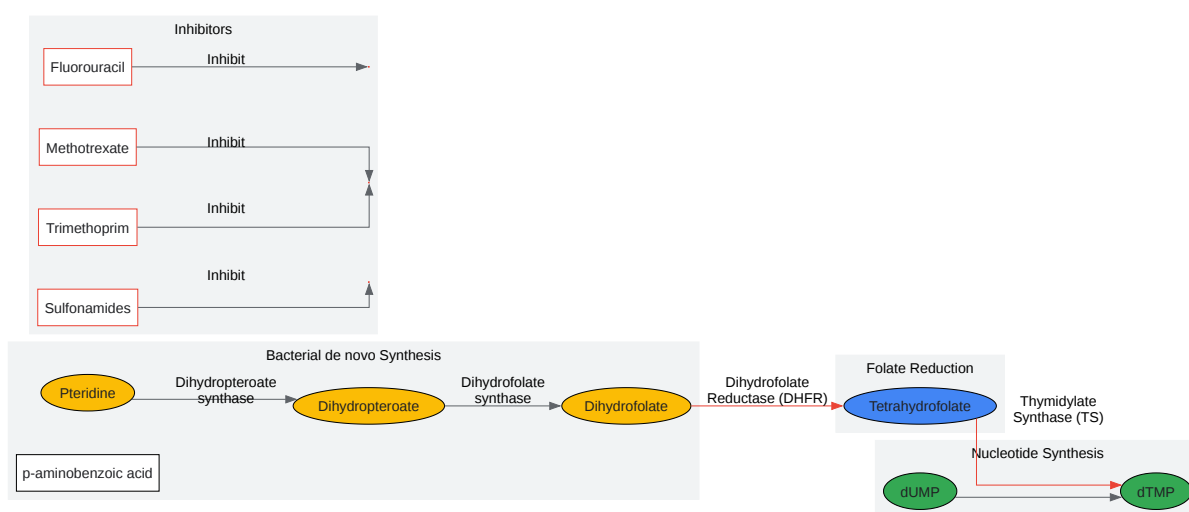
DPPH Radical Scavenging Assay for Antioxidant Activity

- **Sample Preparation:** The plant extract is prepared at various concentrations.
- **Assay Procedure:** A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical in a suitable solvent (e.g., methanol) is prepared. The plant extract is added to the DPPH solution.
- **Measurement:** The decrease in absorbance of the DPPH solution, which corresponds to the radical scavenging activity, is measured spectrophotometrically. The EC₅₀ value, the concentration of the extract required to scavenge 50% of the DPPH radicals, is calculated. Ascorbic acid is used as a positive control.

Signaling Pathways and Experimental Workflows

Folate Metabolism and Antifolate Action

The following diagram illustrates the key enzymes in the folic acid metabolism pathway and the points of inhibition by antifolate drugs.

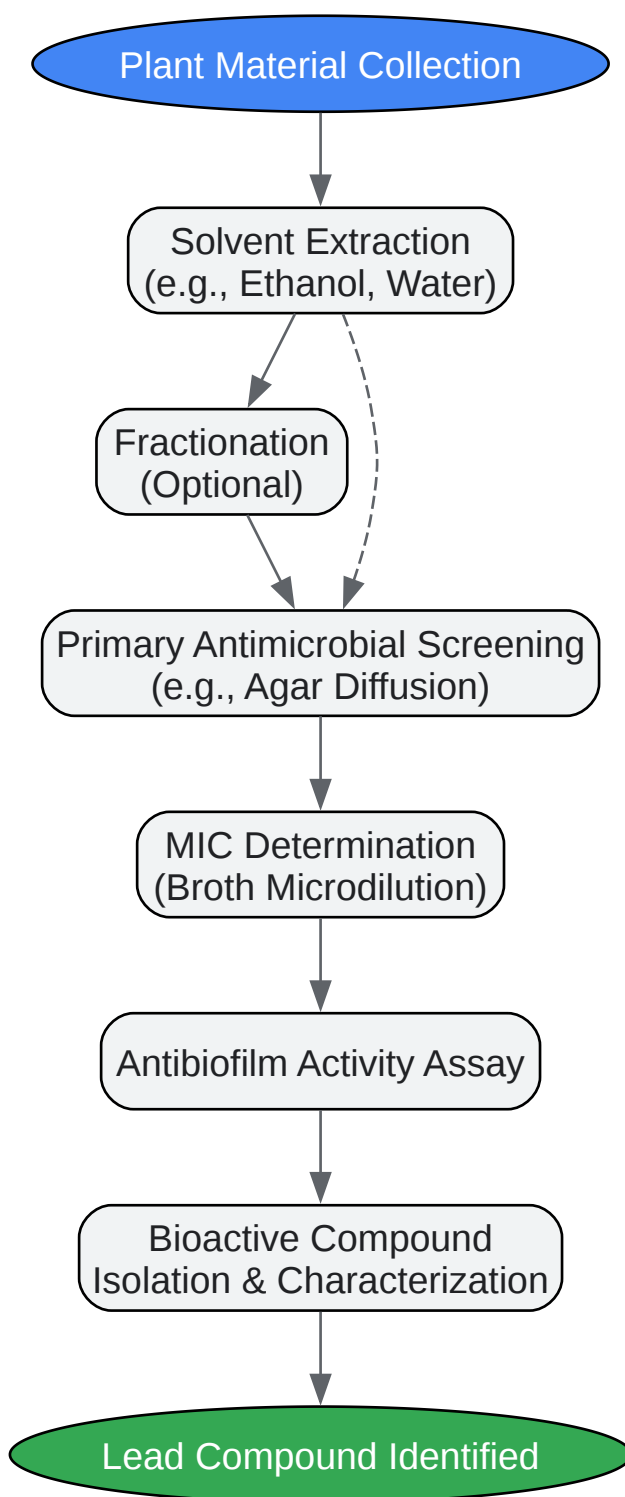


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Caption: Simplified pathway of folic acid metabolism and inhibition points for antifolates.

Experimental Workflow for Antimicrobial Activity Screening

This diagram outlines a typical workflow for screening natural products for antimicrobial activity.



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Caption: General workflow for the screening of antimicrobial agents from natural products.

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